Senexin B

Catalog No.
S542985
CAS No.
1449228-40-3
M.F
C27H26N6O
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Senexin B

CAS Number

1449228-40-3

Product Name

Senexin B

IUPAC Name

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)

InChI Key

VNADJTWHOAMTLY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N

solubility

Soluble in DMSO, not in water

Synonyms

Senexin B

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N

The exact mass of the compound Senexin B is 450.2168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cyclin-Dependent Kinases 8/19 in Viral and Bacterial Infections

Tumor Cell Survival in Response to Ionizing Radiation

Generation of iPICs in Pancreatic β-cell Research

Potentiation of Tumor-Suppressive Effect of Doxorubicin

Inhibition of RANKL-Induced Differentiation of Murine Bone Marrow-Derived Macrophages

Senexin B, also known as BCD-115, is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is characterized by its unique structure, which includes a poly-substituted pyridine core, contributing to its high selectivity and potency against CDK8/19 compared to other kinases. Senexin B is notable for its oral bioavailability, making it a promising candidate for further clinical development .

That are crucial for its synthesis and functionalization. The primary reaction involves the formation of the quinazoline scaffold, which is essential for its inhibitory activity. For instance, the synthesis typically includes reactions such as:

  • Formation of the pyridine core: This involves cyclization reactions that create the poly-substituted structure.
  • Deprotection reactions: Utilizing trifluoroacetic acid to remove protective groups, yielding active amines necessary for further modifications.
  • Acetylation: Following deprotection, acetylation can enhance solubility and stability in biological environments .

Senexin B exhibits significant biological activity as an inhibitor of CDK8/19, which play critical roles in regulating transcription and cell cycle progression. Its inhibition leads to:

  • Induction of apoptosis: In cancer cells, Senexin B promotes programmed cell death by disrupting the transcriptional regulation mediated by CDK8/19.
  • Altered gene expression: Prolonged treatment with Senexin B results in downregulation of oncogenes and upregulation of tumor suppressor genes, demonstrating its potential as an anti-cancer agent .
  • Synergistic effects with other drugs: While it has shown limited synergy with epidermal growth factor receptor inhibitors like gefitinib and erlotinib, it can enhance the efficacy of other treatments in specific contexts .

The synthesis of Senexin B involves several steps that highlight its complex chemical structure:

  • Starting materials: Utilizing commercially available precursors such as substituted anilines and carbonitriles.
  • Key reactions:
    • Cyclization to form the quinazoline core.
    • Functional group modifications through acylation and deprotection steps.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing .

Senexin B has potential applications primarily in oncology due to its ability to inhibit CDK8/19. Specific applications include:

  • Cancer therapy: Targeting various cancers where CDK8/19 are implicated in tumorigenesis, including breast cancer and acute myeloid leukemia.
  • Research tool: As a selective inhibitor, it serves as a valuable chemical probe for studying the roles of CDK8/19 in cellular processes and disease mechanisms .

Interaction studies have demonstrated that Senexin B does not reverse resistance to certain drugs but can alter the growth dynamics of resistant cancer cells. For example:

  • In combination with epidermal growth factor receptor inhibitors, Senexin B showed no significant reversal of resistance but did exhibit some antagonistic effects initially.
  • In contrast, when combined with cetuximab (an epidermal growth factor receptor inhibitor), it maintained growth inhibition over extended treatment periods without significant resistance development .

Several compounds exhibit structural or functional similarities to Senexin B. Here are notable examples:

Compound NameStructure TypeCDK Inhibition SelectivityUnique Features
Senexin AQuinazolineModerateFirst identified selective inhibitor of CDK8/19
15wQuinazolineHighDistinct from Senexins; different binding mode
SEL120-34APyrimidineHighActive against acute myeloid leukemia
20gPyridineModerateMulti-target profile across various kinases

Senexin B is unique due to its specific selectivity for CDK8/19 and its favorable pharmacokinetic properties, which enhance its therapeutic potential compared to these similar compounds .

Molecular Structure and Formula (C27H26N6O)

Senexin B is a quinazoline-based chemical compound with the molecular formula C27H26N6O [1] [2]. The compound's systematic International Union of Pure and Applied Chemistry name is 4-[[2-[6-[(4-methyl-1-piperazinyl)carbonyl]-2-naphthalenyl]ethyl]amino]-6-quinazolinecarbonitrile [2] [6]. The chemical structure features a complex heterocyclic framework comprising three distinct structural components: a quinazoline core ring system, a naphthalene moiety, and a methylpiperazine substituent [1] [3].

The quinazoline core consists of a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrimidine ring, creating a planar heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [12] [13]. This core structure is substituted at position 4 with an ethylaminonaphthyl chain and at position 6 with a carbonitrile group [1] [4]. The naphthalene portion of the molecule is connected through a two-carbon ethyl linker to the quinazoline amino group, while the 6-position of the naphthalene ring bears a carbonyl group attached to a 4-methylpiperazine moiety [2] [5].

The molecular architecture exhibits significant structural complexity with multiple aromatic systems connected through flexible aliphatic linkers [3] [4]. The compound's Chemical Abstracts Service registry number is 1449228-40-3, and its InChI key is VNADJTWHOAMTLY-UHFFFAOYSA-N [2] [10]. The structural representation in simplified molecular-input line-entry system format is CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N [4] [10].

Physicochemical Properties and Molecular Weight (450.5 g/mol)

The molecular weight of Senexin B is consistently reported as 450.53 grams per mole, with some sources citing 450.5 grams per mole [1] [2] [6]. The compound exists as a white to off-white crystalline solid powder under standard conditions [2] [6]. Detailed physicochemical characterization reveals specific thermal and solubility properties that are critical for understanding the compound's behavior under various conditions [2] [24].

PropertyValue
Molecular FormulaC27H26N6O
Molecular Weight (g/mol)450.53
CAS Number1449228-40-3
Physical StateCrystalline solid
ColorWhite to off-white
FormPowder

The predicted boiling point of Senexin B is 724.8 ± 60.0 degrees Celsius, while the predicted density is 1.32 ± 0.1 grams per cubic centimeter [2]. The compound demonstrates good solubility in dimethyl sulfoxide, with concentrations exceeding 22.6 milligrams per milliliter achievable [2] [24]. The predicted acid dissociation constant value is 6.74 ± 0.10, indicating weakly basic properties [2].

PropertyValue
Boiling Point (°C)724.8 ± 60.0 (Predicted)
Density (g/cm³)1.32 ± 0.1 (Predicted)
Solubility in DMSO (mg/mL)>22.6
Predicted pKa6.74 ± 0.10
Storage Temperature (°C)-20

Mass spectrometric analysis provides comprehensive fragmentation patterns for Senexin B across multiple ionization modes [4]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 451.22408 with a predicted collision cross section of 211.9 square angstroms [4]. Sodium adduct formation [M+Na]+ occurs at mass-to-charge ratio 473.20602, while deprotonated species [M-H]- are observed at 449.20952 [4].

Adduct Typem/zPredicted CCS (Ų)
[M+H]+451.22408211.9
[M+Na]+473.20602219.6
[M-H]-449.20952213.1
[M+NH4]+468.25062214.4
[M+K]+489.17996207.4

Structural Comparison with Quinazoline Derivatives

Quinazoline derivatives represent a significant class of heterocyclic compounds characterized by their bicyclic aromatic structure consisting of fused benzene and pyrimidine rings [12] [13] [15]. The quinazoline scaffold is fundamentally planar, with crystallographic studies of related compounds showing mean deviations from the least-squares plane of constituent ring atoms typically less than 0.03 angstroms [26]. This planarity is a defining structural feature that influences the electronic properties and molecular interactions of quinazoline-based compounds [25] [28].

Senexin B belongs to the 4-aminoquinazoline subclass, where the amino substitution at position 4 creates specific electronic and steric environments [7] [14]. Comparative structural analysis reveals that 4-aminoquinazoline derivatives commonly exhibit enhanced biological activity compared to their unsubstituted analogs [11] [15]. The presence of the carbonitrile group at position 6 in Senexin B represents a relatively uncommon substitution pattern within the quinazoline family, contributing to its unique pharmacological profile [7] [19].

The structural architecture of Senexin B differs significantly from simpler quinazoline derivatives through its extended conjugated system incorporating the naphthalene moiety [7]. While basic quinazoline has a molecular weight of 130.15 grams per mole and formula C8H6N2, Senexin B's molecular complexity is reflected in its substantially higher molecular weight of 450.53 grams per mole [12] [13]. The incorporation of the methylpiperazine carbonyl substituent further distinguishes Senexin B from typical quinazoline pharmacophores [7].

Structural comparison with other 4-anilino-quinazoline kinase inhibitors reveals common features including the presence of hydrogen bond acceptor and donor groups positioned to interact with kinase active sites [14]. However, Senexin B's specific substitution pattern, particularly the ethyl linker between the quinazoline and naphthalene systems, represents a unique structural motif within this compound class [7]. The flexible ethyl chain allows conformational adaptability while maintaining the essential pharmacophoric elements [7] [20].

Structure-Activity Relationship Analysis

Structure-activity relationship studies of Senexin B and related derivatives have revealed critical molecular features that determine inhibitory potency against cyclin-dependent kinase 8 and cyclin-dependent kinase 19 [7] [19]. The quinazoline core ring system serves as the primary pharmacophore, with the nitrogen at position 1 forming essential hydrogen bonding interactions with the kinase hinge region [7]. Specifically, molecular docking studies demonstrate that the quinazoline nitrogen-1 forms a conserved hydrogen bond with the amide nitrogen of Ala100 in the cyclin-dependent kinase 8 active site [7].

The 6-carbonitrile substituent plays a crucial role in binding affinity, with the nitrile nitrogen participating in hydrogen bonding with the side chain ammonium group of Lys52 [7]. Replacement of the quinazoline core with a quinoline analog (Senexin C) resulted in improved inhibitory activity, with Lanthascreen inhibitory concentration 50 values decreasing from 11 ± 3 nanomolar for Senexin B to 3.6 ± 1 nanomolar for the quinoline derivative [7]. This enhancement is attributed to the increased basicity of the quinoline nitrogen-1 compared to the quinazoline system [7].

CompoundCore RingLanthascreen IC50 (nM)293-NFκB-Luc IC50 (nM)MV4-11-Luc IC50 (nM)
Senexin BQuinazoline11 ± 3110 ± 15232 ± 42
Senexin C (20a)Quinoline3.6 ± 156 ± 10108 ± 12
20c (piperazine)Quinoline5.8 ± 1316 ± 27216 ± 27
20d (acetylated)Quinoline12 ± 1184 ± 11297 ± 14

The naphthalene moiety contributes significantly to binding affinity through pi-cation interactions with Arg356 and pi-pi stacking interactions with His106 [7]. The two-carbon ethyl linker between the quinazoline and naphthalene systems represents an optimal chain length, as both shorter methylene and longer propyl linkers resulted in approximately 3-logarithmic unit reductions in activity [7]. The methylpiperazine substituent is positioned in a solvent-exposed region of the binding pocket, allowing for structural modifications without severely compromising activity [7].

Systematic exploration of piperazine substitutions revealed structure-activity relationships for the tail region [7]. Removal of the methyl group from the piperazine (compound 20c) slightly decreased enzymatic potency but significantly reduced cellular activity by approximately 6-fold [7]. Acetylation of the piperazine nitrogen (20d) recovered cellular activity while maintaining reasonable enzymatic potency [7]. Isosteric replacement with thiomorpholine (20f) led to roughly 3-fold reduction in both enzymatic and cellular activities [7].

X-ray Crystallography and Conformational Studies

While specific X-ray crystallographic data for Senexin B itself is not available in the current literature, extensive crystallographic studies of related cyclin-dependent kinase 8 complexes provide detailed insights into the binding mode and conformational properties of this compound class [7] [20]. Crystal structure analysis of cyclin-dependent kinase 8 in complex with various quinazoline inhibitors reveals consistent binding orientations within the adenosine triphosphate binding cleft [7] [20].

Molecular docking studies using the cyclin-dependent kinase 8 crystal structure (Protein Data Bank identification: 4F7S) predict that Senexin B adopts a binding conformation similar to other quinazoline-based inhibitors [7]. The predicted binding mode shows the quinazoline ring system positioned in the hinge region of the kinase, with the nitrogen-1 forming the critical hydrogen bond with Ala100 [7]. The 6-carbonitrile group extends toward the back pocket of the active site, making contact with Lys52 [7].

Conformational analysis reveals that the ethyl linker between the quinazoline and naphthalene systems provides sufficient flexibility for optimal positioning of both aromatic systems within the binding pocket [7]. The naphthalene ring is predicted to occupy a hydrophobic pocket formed by surrounding amino acid residues, with the methylpiperazine carbonyl group extending toward the solvent-accessible region [7]. The amide oxygen in the bridge between the naphthalene and methylpiperazine rings participates in hydrogen bonding with Lys109 [7].

Comparative crystallographic studies of quinazoline derivatives demonstrate that the quinazoline ring system maintains essential planarity even when incorporated into larger molecular frameworks [26] [27]. Crystal structure analysis of related 4-chlorophenylquinazolin-4(3H)-one reveals that quinazoline units are essentially planar with mean deviations from the least-squares plane of constituent atoms typically less than 0.027 angstroms [26]. This structural rigidity is important for maintaining optimal binding geometries with target proteins [26].

Computational molecular dynamics investigations of cyclin-dependent kinase 8 complexes indicate that the activation loop region exhibits significant flexibility, which may influence ligand binding kinetics [20]. The absence of complete structural information for this region in crystal structures suggests that conformational dynamics play important roles in inhibitor recognition and binding [20]. Binding kinetics studies reveal that Senexin B has dissociation constant values of 2.0 nanomolar for cyclin-dependent kinase 8 and 3.0 nanomolar for cyclin-dependent kinase 19 [7].

CompoundCDK8 Kd (nM)CDK19 Kd (nM)CDK8/cycC Residence TimeCDK19/cycC Residence Time
Senexin B2.03.0BaselineBaseline
Senexin C1.42.92-3 fold longer2-3 fold longer

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

450.21680947 g/mol

Monoisotopic Mass

450.21680947 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E2X758P2BZ

Dates

Last modified: 08-15-2023
1. Roninson, I.B., Porter, D.C., and Wentland, M.P. Cdk8-cdk19 selective inhibitors and their use in anti-metastatic and chemopreventative methods for cancer. (2016).
2. McDermott, M.S., Chumanevich, A.A., Lim, C.-U., et al. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer. Oncotarget 8(8), 12558-12575 (2017).
3. Amirhosseini, M., Bernhardsson, M., Lång, P., et al. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing. J. Cell. Physiol. 234(9), 16503-16516 (2019).

Explore Compound Types